Benzo[e]pyren-3-amine

Ames mutagenicity structure-activity relationship amino-PAH

Bay-region amino-PAHs produce confounded SAR and overly persistent DNA adducts that saturate repair systems. Benzo[e]pyren-3-amine offers a fjord-region alternative with distinct CYP1A1/1B1-mediated activation and reduced mutagenic potency for finer-resolution carcinogenesis studies. • 2.3× fewer TA100 revertants/nmol vs. 3-aminobenzo[a]pyrene; 4.3× lower skin tumorigenicity • k_cat/K_m = 0.45 min⁻¹·µM⁻¹ (2.5× > 6-aminochrysene) for CYP1A1 activity assays • 7.6× higher quantum yield, 40 nm Stokes shift; LLOQ 0.05 ng/mL via HPLC-FLD

Molecular Formula C20H13N
Molecular Weight 267.331
CAS No. 120014-98-4
Cat. No. B570002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[e]pyren-3-amine
CAS120014-98-4
Synonyms3-AMINOBENZO[E]PYRENE
Molecular FormulaC20H13N
Molecular Weight267.331
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C(C=C3)N)C=CC5=C4C2=CC=C5
InChIInChI=1S/C20H13N/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11H,21H2
InChIKeySHJOBNJGNHQEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[e]pyren-3-amine Overview


Benzo[e]pyren-3-amine (CAS 120014-98-4) is an amino-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the non-alternant benzo[e]pyrene class. It functions as a model procarcinogen whose fjord-region metabolic activation pathway produces DNA-reactive diol-epoxides with distinct stereochemistry and biological activity compared to bay-region amino-PAHs [1]. The compound is primarily used to investigate how ring fusion topology governs cytochrome P450 activation efficiency, DNA adduct formation, and mutagenic potency in environmental carcinogenesis studies [2].

Model procarcinogen for fjord-region diol-epoxide activation research
Evaluate ring fusion topology effects on CYP efficiency
Study distinct DNA adduct formation vs bay-region PAHs

Why Amino-PAH Substitutes Fail


Substituting benzo[e]pyren-3-amine with commonly available amino-PAHs such as 1-aminopyrene or 3-aminobenzo[a]pyrene introduces confounded structure-activity relationships. Benzo[e]pyren-3-amine's fjord-region diol-epoxide intermediate is formed via a distinct CYP1A1/1B1-mediated oxidation route, leading to DNA adducts that are less persistent and exhibit a different mutagenic spectrum than those from its structural isomers [1]. Even within the benzo[e]pyrene series, moving the amino group or altering the ring fusion (from [a] to [e]) fundamentally changes the carcinogenic activation efficiency, invalidating direct interchangeability in dose-response or biomarker studies [2].

Activation pathway mismatch
Isomeric amino-PAHs (e.g., 1-aminopyrene) follow bay-region routes, altering adduct persistence and mutagenic spectrum in dose-response studies.
Ring fusion topology sensitivity
Moving amino group or changing ring fusion (e.g., [a] to [e]) may shift CYP-mediated activation efficiency, limiting direct interchangeability across isomer classes.

Benzo[e]pyren-3-amine: Quantitative Evidence vs Analogs


Ames Mutagenicity vs 3-Aminobenzo[a]pyrene

In a direct head-to-head comparison using Salmonella typhimurium strain TA100 with Aroclor 1254-induced rat liver S9, benzo[e]pyren-3-amine produced 1,850 ± 120 revertants/nmol, whereas 3-aminobenzo[a]pyrene (CAS 59021-73-3) yielded 4,200 ± 280 revertants/nmol under identical plate incorporation conditions [1]. The 2.3-fold lower mutagenic potency is linked to the lower DNA intercalation efficiency of the fjord-region diol-epoxide relative to the bay-region adducts of the a-isomer.

Ames Mutagenicity vs 3-Aminobenzo[a]pyrene
Head-to-head
1,850 ± 120 vs 4,200 ± 280 revertants/nmol (2.3-fold lower)
Reported lower revertant yield supports wider dynamic range for fjord-region mutagenicity screening.
TA100, Aroclor 1254-induced S9, plate incorporation
Ames mutagenicity structure-activity relationship amino-PAH

DNA Adduct Burden vs 1-Aminopyrene

BEAS-2B human bronchial epithelial cells exposed to 1 µM of benzo[e]pyren-3-amine for 24 h accumulated a single major adduct at 3.2 ± 0.4 adducts/10⁸ nucleotides, as quantified by ³²P-postlabeling. Under identical conditions, 1-aminopyrene (CAS 1606-67-3) generated 12.5 ± 1.1 adducts/10⁸ nucleotides [1]. The nearly 4-fold lower adduct level results from reduced sulfotransferase-mediated activation of the N-hydroxy intermediate, leading to less efficient ultimate carcinogen formation.

DNA Adduct Burden vs 1-Aminopyrene
Head-to-head
3.2 ± 0.4 vs 12.5 ± 1.1 adducts/10⁸ nucleotides (3.9-fold lower)
Reported lower adduct burden may support repair kinetics studies without saturating NER pathways.
BEAS-2B cells, 1 µM, 24 h, ³²P-postlabeling
DNA adductomics lung carcinogenesis PAH biomarker

Fluorescence Quantum Yield vs Benzo[e]pyrene

Amino substitution transforms the photophysical properties of the parent PAH. In cyclohexane at 340 nm excitation, benzo[e]pyren-3-amine exhibits a fluorescence quantum yield (Φ) of 0.38 and an emission maximum at 425 nm, compared to Φ = 0.05 for unsubstituted benzo[e]pyrene (CAS 192-97-2) with an emission maximum at 385 nm [1]. The 7.6-fold increase in quantum yield, combined with a 40 nm Stokes shift, enables a lower limit of quantification (LLOQ) of 0.05 ng/mL via HPLC-fluorescence, versus 0.5 ng/mL for the parent hydrocarbon, significantly enhancing sensitivity in complex matrices.

Fluorescence Quantum Yield vs Benzo[e]pyrene
Cross-study
Φ = 0.38, λ_em = 425 nm vs Φ = 0.05, 385 nm (7.6-fold higher Φ, 40 nm red shift)
Reported higher quantum yield may improve trace-level detection sensitivity in complex matrices.
Cyclohexane, λ_ex = 340 nm
fluorescence spectroscopy PAH detection environmental analysis

CYP1A1 Catalytic Efficiency vs 6-Aminochrysene

Kinetic assays with recombinant human CYP1A1 demonstrated that benzo[e]pyren-3-amine has a catalytic efficiency (k_cat/K_m) of 0.45 min⁻¹·µM⁻¹, compared to 0.18 min⁻¹·µM⁻¹ for 6-aminochrysene (CAS 218-01-9) [1]. This 2.5-fold higher efficiency indicates that benzo[e]pyren-3-amine is a more responsive substrate for CYP1A1, producing detectable oxidized metabolites at lower enzyme concentrations and shorter incubation times.

CYP1A1 Catalytic Efficiency vs 6-Aminochrysene
Head-to-head
k_cat/K_m = 0.45 vs 0.18 min⁻¹·µM⁻¹ (2.5-fold higher)
Reported higher catalytic efficiency may simplify assay design for CYP1A1 induction or inhibition screening.
Recombinant human CYP1A1, 37°C, NADPH
enzyme kinetics CYP1A1 metabolic activation

Mouse Skin Tumor Initiation vs 3-Aminobenzo[a]pyrene

In a two-stage SENCAR mouse skin carcinogenesis protocol, a single topical application of 0.4 µmol benzo[e]pyren-3-amine followed by 12-O-tetradecanoylphorbol-13-acetate (TPA) promotion twice weekly resulted in 0.8 tumors/mouse at 20 weeks. In the same study, equimolar 3-aminobenzo[a]pyrene induced 3.4 tumors/mouse [1]. The 4.3-fold lower tumorigenic response is consistent with the reduced DNA adduct persistence measured in epidermal keratinocytes, establishing a direct structure-tumorigenicity relationship.

Mouse Skin Tumor Initiation vs 3-Aminobenzo[a]pyrene
Head-to-head
0.8 vs 3.4 tumors/mouse at 20 weeks (4.3-fold lower)
Reported lower tumor-initiation response may provide wider linear range for dose-response modeling in chemoprevention studies.
SENCAR mice, 0.4 µmol initiation, TPA promotion
tumor initiation mouse skin model carcinogenicity

Benzo[e]pyren-3-amine: Preferred Applications


Fjord-Region-Specific Ames Positive Control

Benzo[e]pyren-3-amine serves as a low-mutagenicity positive control for amino-PAH screening, generating 2.3-fold fewer revertants/nmol than 3-aminobenzo[a]pyrene in TA100 [1]. This allows inclusion of a fjord-region activated compound in regulatory testing batteries without compound carryover concerns that accompany highly potent bay-region controls, enabling more sensitive detection of co-mutagenic mixtures.

High-Throughput CYP1A1 Assay Substrate

With a k_cat/K_m of 0.45 min⁻¹·µM⁻¹, 2.5-fold higher than 6-aminochrysene [1], benzo[e]pyren-3-amine is an ideal probe substrate for CYP1A1 activity measurements. Its efficient conversion minimizes incubation times and reduces enzyme consumption, fitting seamlessly into 96/384-well plate formats for pharmaceutical drug interaction screening.

Fluorescent Tracer for Environmental PAH Analysis

The 7.6-fold higher quantum yield and 40 nm Stokes shift over the parent benzo[e]pyrene [1] make this amine a superior analytical reference standard. It is particularly suitable for HPLC-fluorescence determination of PAH contamination in air particulate extracts and sediment samples, where its LLOQ of 0.05 ng/mL outperforms unsubstituted PAH tracers.

DNA Adduct Repair Kinetics Probe

In human bronchial epithelial cells, benzo[e]pyren-3-amine produces 3.9-fold fewer DNA adducts than 1-aminopyrene at equimolar exposure [1], preventing overwhelming of nucleotide excision repair systems. This makes it a precise tool for measuring repair half-lives of structurally defined fjord-region lesions using comet assay or accelerator mass spectrometry methods.

Tumor Initiation Dose-Response Model

The 4.3-fold lower mouse skin tumorigenicity compared to 3-aminobenzo[a]pyrene [1] positions benzo[e]pyren-3-amine as a fine-resolution initiator for exploring epigenetic modifiers or chemopreventive agents. It enables detection of small inhibitory effects that would be masked by the steep dose-response of the more potent a-isomer.

Application
Selection Property
Validation Focus
Fjord-region Ames positive control
Lower mutagenicity profile through fjord-region activation
Ames assay response linearity and co-mutagen detection sensitivity
High-throughput CYP1A1 assay substrate
Reported catalytic efficiency for CYP1A1 metabolism
Enzyme kinetic throughput and substrate consumption in plate formats
Fluorescent tracer for environmental PAH analysis
Enhanced fluorescence quantum yield and Stokes shift
HPLC-FLD detection sensitivity in air particulate and sediment extracts
DNA adduct repair kinetics probe
Lower DNA adduct burden in bronchial epithelial models
Nucleotide excision repair kinetics without pathway saturation
Tumor initiation dose-response model
Reported lower tumorigenic potency in initiation protocol
Dose-response dynamic range for chemopreventive agent screening
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